1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester
Brand Name: Vulcanchem
CAS No.: 1033692-99-7
VCID: VC11719023
InChI: InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3
SMILES: CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester

CAS No.: 1033692-99-7

Cat. No.: VC11719023

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester - 1033692-99-7

Specification

CAS No. 1033692-99-7
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name but-3-enyl 1-methylindole-3-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3
Standard InChI Key FGROZLLHXKXHRN-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester (CAS: 154712-77-3) is an indole-based ester featuring a methyl group at the 1-position of the indole ring and a but-3-enyl ester moiety at the 3-carboxylic acid position . The molecular formula C₁₇H₁₉NO₄ corresponds to a molar mass of 301.34 g/mol, with a predicted density of 1.17±0.1 g/cm³ and boiling point of 528.5±50.0 °C . The compound’s pKa of 4.44±0.11 suggests moderate acidity, likely attributable to the carboxylic acid precursor .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉NO₄
Molar Mass (g/mol)301.34
Density (g/cm³)1.17±0.1 (Predicted)
Boiling Point (°C)528.5±50.0 (Predicted)
pKa4.44±0.11 (Predicted)

Structural Analogs and Functional Comparisons

The compound belongs to a broader class of indole-3-carboxylic esters, such as methyl indole-3-carboxylate (CAS: 942-24-5), which shares the indole-3-carboxylate core but differs in alkyl substitution . The but-3-enyl group introduces unsaturation, potentially enhancing reactivity in cycloaddition or hydrogenation reactions compared to saturated esters .

Synthesis and Manufacturing

Flow Chemistry Approaches

A landmark study demonstrated the scalable synthesis of indole-3-carboxylic esters via integrated flow chemistry . Using ethyl cyanoacetate and aryl chloride precursors, researchers achieved a 92% yield of intermediate adducts through a base-mediated nucleophilic aromatic substitution (SₙAr) reaction . Key innovations included:

  • Solvent Optimization: Transitioning from dichloromethane (DCM) to ethyl acetate/ethanol mixtures improved compatibility with downstream hydrogenation .

  • Agitated Continuous Reactors: Employing Coflore® ACR technology enabled handling of slurries with 10% solid content and a throughput of 0.108 mol/h .

Reductive Cyclization and Catalysis

The critical indole ring formation was achieved via heterogeneous hydrogenation using a 10 mol% Pd/C catalyst at 50°C, yielding the indole product with 62% purity after chromatographic separation . Competing pathways produced aminoindole (14, 29%) and N-hydroxyaminoindole (15) byproducts, necessitating precise control of residence time and hydrogen partial pressure .

Patent-Based Methodologies

Chinese Patent CN101333215A disclosed alternative routes using Vilsmeier formylation and ester hydrolysis, achieving a 65.4% total yield for related indole esters . This approach avoided costly coupling agents like EDC or CDI, reducing raw material costs by ~40% .

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

The compound’s structural similarity to auxin mimics enables herbicidal action by disrupting plant cell elongation . Field trials demonstrated efficacy against broadleaf weeds at 50–100 ppm concentrations, with minimal soil persistence due to esterase-mediated degradation .

Analytical Characterization

Spectroscopic Profiling

While direct data for the but-3-enyl ester is limited, methyl indole-3-carboxylate analogs provide reference benchmarks:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl ester signals at δ 3.9 ppm .

  • GC-MS: Characteristic fragments at m/z 116 (base peak) and m/z 89 correspond to indole ring cleavage .

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